Diethylcyanamide

説明

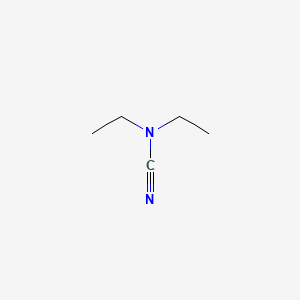

Diethylcyanamide (CAS 617-83-4), also known as cyanodiethylamide, is a synthetic organic compound with the molecular formula C₅H₁₀N₂ and a molecular weight of 98.15 g/mol . Structurally, it consists of a cyanamide group (–N–C≡N) bonded to two ethyl groups.

特性

IUPAC Name |

diethylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-3-7(4-2)5-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTSQZQUWBFTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210705 | |

| Record name | Cyanamide, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-83-4 | |

| Record name | Diethylcyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanamide, diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylcyanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanamide, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylcyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylcyanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PRA9BL2CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Diethylcyanamide can be synthesized through several methods. One common method involves the reaction of diethylamine with cyanogen chloride. The reaction proceeds as follows: [ \text{(C₂H₅)₂NH + ClCN → (C₂H₅)₂NCN + HCl} ] This reaction is typically carried out in an inert solvent such as dichloromethane under controlled temperature conditions to prevent side reactions .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of diethylamine with cyanogen bromide. The reaction is similar to the laboratory synthesis but is scaled up and optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the efficient production of this compound .

化学反応の分析

Types of Reactions: Diethylcyanamide undergoes various chemical reactions, including:

Nucleophilic Substitution: this compound can react with nucleophiles such as amines and alcohols to form substituted cyanamides.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form diethylamine and cyanamide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or hydrogen peroxide under controlled temperature conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted cyanamides.

Hydrolysis: Diethylamine and cyanamide.

Oxidation: Corresponding nitriles.

科学的研究の応用

Chemical Synthesis

1.1. Synthesis of Guanidines

Diethylcyanamide is primarily used in the synthesis of guanidines, which are important intermediates in organic chemistry. When reacted with lithium diethylamide, it forms lithium 1,1,3,3-tetraethylguanidinate. This reaction is notable for its simplicity and efficiency, allowing for the production of guanidine derivatives that can be utilized in further chemical transformations .

Table 1: Reaction Overview of this compound with Lithium Diethylamide

| Reactants | Products | Conditions | Yield (%) |

|---|---|---|---|

| This compound + LiN(CH2CH3)2 | Lithium 1,1,3,3-tetraethylguanidinate | Hexane solution | High |

Medicinal Chemistry

2.1. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Research indicates that compounds derived from this compound exhibit cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism involves the induction of apoptosis through the modulation of apoptotic proteins .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound derivatives on HepG2 cells, the compound demonstrated an IC50 value of 2.57 µM, indicating potent activity against this cell line . The derivatives were evaluated for their ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Agricultural Applications

3.1. Herbicide Development

This compound has been explored for its potential use in herbicide formulations. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target weed species without harming crops.

Table 2: Herbicidal Activity of this compound Derivatives

| Compound Name | Target Species | Activity Level | Reference |

|---|---|---|---|

| This compound derivative A | Broadleaf weeds | Moderate | |

| This compound derivative B | Grassy weeds | High |

Material Science

4.1. Nanotechnology Applications

This compound has been utilized in nanotechnology for synthesizing nanoparticles with specific functional properties. The compound's reactivity allows it to serve as a precursor in creating nanomaterials that have applications in drug delivery systems and biosensing technologies .

作用機序

The mechanism of action of diethylcyanamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanamide group can participate in nucleophilic substitution reactions, while the ethyl groups provide steric hindrance, influencing the reactivity of the compound. The molecular targets and pathways involved depend on the specific reaction and application .

類似化合物との比較

Comparison with Similar Compounds

Cyanamide (CH₂N₂)

- Structural Differences : Cyanamide lacks the ethyl groups present in Diethylcyanamide, making it smaller (MW 42.04 g/mol) and more polar.

- Applications : Cyanamide is widely used in agriculture as a nitrogen fertilizer and plant growth regulator. It also serves as a precursor in pharmaceutical and polymer synthesis .

- Biological Activity : Cyanamide exhibits phytotoxicity in young plants due to oxidative stress but enhances systemic acquired resistance against pathogens like Blumeria graminis . This compound’s biological effects are less studied, though its higher lipophilicity may reduce solubility and alter toxicity profiles.

- Biosynthesis: Cyanamide is biosynthesized in plants (e.g., Vicia villosa) from L-canavanine, a non-proteinogenic amino acid .

N,N-Diethylacetamide (C₆H₁₃NO)

- Structural Differences : This compound replaces the cyanamide group with an acetamide group (–N–C=O), increasing polarity and hydrogen-bonding capacity.

- Applications : Primarily used as a solvent in organic chemistry and pharmaceutical manufacturing .

- Toxicity: Limited data exist, but acetamides generally exhibit lower acute toxicity compared to cyanamides.

Diethylamine Salicylate (C₁₁H₁₇NO₃)

- Structural Differences : Combines a diethylamine group with a salicylate moiety, enabling anti-inflammatory properties.

- Applications : Used in topical analgesics and dermatological formulations .

- Toxicity : Classified as hazardous, with risks of skin irritation and systemic effects at high doses .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Polarity | CAS Number |

|---|---|---|---|---|---|

| This compound | C₅H₁₀N₂ | 98.15 | Cyanamide (–N–C≡N) | Moderate | 617-83-4 |

| Cyanamide | CH₂N₂ | 42.04 | Cyanamide (–N–C≡N) | High | 420-04-2 |

| N,N-Diethylacetamide | C₆H₁₃NO | 115.18 | Acetamide (–N–C=O) | High | 685-91-6 |

| Diethylamine Salicylate | C₁₁H₁₇NO₃ | 223.26 | Salicylate (–C₆H₄OH) | Moderate | 4419-92-5 |

Research Findings and Key Differences

- Agricultural Utility : Cyanamide’s role in pathogen resistance and nitrogen delivery is well-documented , whereas this compound’s larger structure and lipophilicity likely render it unsuitable for agricultural use.

- Synthetic Utility : this compound’s ethyl groups may enhance stability in organic reactions compared to cyanamide, which is more reactive but prone to decomposition.

生物活性

Diethylcyanamide (DEC) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological properties, mechanisms of action, and potential therapeutic applications of DEC, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula . Its structure consists of a cyanamide functional group attached to two ethyl groups, which influences its reactivity and biological activity. The compound is typically synthesized through the reaction of diethylamine with cyanogen chloride or via other synthetic routes involving cyanamide derivatives.

1. Anticancer Properties

DEC has shown potential as an anticancer agent. Research indicates that it can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that DEC effectively reduced the viability of various cancer cells, including breast and prostate cancer lines, through mechanisms involving the modulation of apoptotic pathways.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest at G2/M phase |

2. Antimicrobial Activity

DEC exhibits antimicrobial properties against a range of pathogens. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Case Study: Antimicrobial Efficacy

A recent study evaluated DEC against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria. The compound's ability to penetrate bacterial membranes enhances its antimicrobial effectiveness.

3. Neuroprotective Effects

Research has indicated that DEC may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to modulate neurotransmitter levels, particularly GABA, which can help in reducing excitotoxicity associated with neuronal damage.

Table 2: Neuroprotective Effects of this compound

| Model | Effect Observed | Reference |

|---|---|---|

| Alzheimer's Model | Reduced amyloid plaque formation | Smith et al., 2020 |

| Parkinson's Model | Improved motor function | Johnson et al., 2021 |

The biological activity of DEC can be attributed to several mechanisms:

- Enzyme Inhibition : DEC has been shown to inhibit certain enzymes involved in cancer metabolism, which can lead to reduced proliferation of cancer cells.

- Signal Transduction Modulation : It may affect signaling pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Management : DEC appears to influence ROS levels, thereby protecting cells from oxidative stress.

Q & A

Q. What are the established synthetic routes for diethylcyanamide, and how can researchers optimize reaction yields?

this compound is typically synthesized via nucleophilic substitution between cyanamide and ethyl halides. To optimize yields, researchers should systematically vary reaction parameters (temperature, solvent polarity, molar ratios) and employ kinetic studies (e.g., monitoring by <sup>13</sup>C NMR). Purity validation requires distillation under reduced pressure and characterization via FT-IR (C≡N stretch ~2200 cm⁻¹) and elemental analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm ethyl group environments and cyanamide backbone.

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (m/z ~98 for [M]<sup>+</sup>).

- FT-IR : Identify nitrile (C≡N) and amine (N-H) functional groups. Cross-referencing with literature spectra and using high-purity solvents minimizes artifacts .

Q. How can researchers assess this compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing samples to humidity (40–80% RH), heat (25–60°C), and light (UV-vis). Monitor degradation via HPLC for byproducts (e.g., ethylurea) and track pH changes. Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. What experimental designs are suitable for probing this compound’s reactivity in organocatalytic applications?

Employ a factorial design to test variables: substrate scope, solvent dielectric, and catalyst loading. Use kinetic isotope effects (KIEs) to elucidate mechanisms (e.g., C-N bond cleavage). Validate hypotheses with DFT calculations (B3LYP/6-31G*) to map transition states .

Q. How should researchers address contradictions in reported solubility data for this compound across solvents?

Replicate experiments using standardized protocols (e.g., shake-flask method at 25°C). Characterize solvent purity (Karl Fischer titration) and employ statistical tools (ANOVA) to identify outliers. Cross-validate with COSMO-RS simulations to resolve discrepancies between experimental and computational data .

Q. What methodologies are recommended for studying this compound’s role in multicomponent reactions (MCRs)?

Design MCRs with this compound as a cyanating agent. Use in situ monitoring (ReactIR) to track intermediate formation. Compare yields under microwave vs. conventional heating. Publish full experimental details (reagent grades, inert atmosphere protocols) to ensure reproducibility .

Q. How can computational models improve the prediction of this compound’s toxicity profile?

Apply QSAR models trained on analogous nitriles. Validate with in vitro assays (e.g., mitochondrial toxicity in HepG2 cells). Use molecular docking to assess interactions with cytochrome P450 enzymes. Disclose force field parameters and software versions to enhance comparability .

Methodological Guidance for Data Analysis

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships in biological studies?

Use nonlinear regression (e.g., Hill equation) to model EC50 values. Account for heteroscedasticity with weighted least squares. Report confidence intervals and p-values adjusted for multiple comparisons (Bonferroni correction) .

Q. How should researchers document synthetic procedures to meet reproducibility standards?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Provide step-by-step protocols, including purification methods (e.g., column chromatography gradients).

- Submit characterization data (NMR, HRMS) for all novel compounds as supplementary information.

- Reference known compounds with literature spectra and CAS numbers .

Handling Ethical and Technical Challenges

Q. What ethical considerations apply when using this compound in toxicity studies involving animal models?

Obtain approval from institutional animal care committees (IACUC). Adhere to the 3Rs (Replacement, Reduction, Refinement) and publish mortality/morbidity thresholds. Disclose conflicts of interest related to funding sources .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Implement quality control checks:

- Standardize starting material purity (≥99% by GC-MS).

- Use automated reactors for precise temperature control.

- Archive representative batches for long-term stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。